Cas no 1804338-09-7 (4-(Bromomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-acetonitrile)

4-(Bromomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(Bromomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-acetonitrile
-
- インチ: 1S/C9H5BrF4N2O/c10-3-6-5(1-2-15)8(11)16-4-7(6)17-9(12,13)14/h4H,1,3H2
- InChIKey: QXVKCYUMEMFVRT-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=CN=C(C=1CC#N)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 303
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 45.9
4-(Bromomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029098184-1g |
4-(Bromomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-acetonitrile |
1804338-09-7 | 97% | 1g |
$1,549.60 | 2022-04-02 |
4-(Bromomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
4-(Bromomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-acetonitrileに関する追加情報
4-(Bromomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-acetonitrile: A Comprehensive Overview
4-(Bromomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1804338-09-7) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is characterized by its unique combination of functional groups, including a bromomethyl group, a fluorine atom, a trifluoromethoxy group, and an acetonitrile moiety. These features make it a versatile building block for various applications, particularly in the synthesis of advanced materials and bioactive compounds.
The chemical structure of this compound is centered around a pyridine ring, which serves as the backbone. The bromomethyl group (-CH2Br) attached at the 4-position introduces reactivity and functionality, making it amenable to various substitution reactions. The fluorine atom at the 2-position enhances the compound's electronic properties, while the trifluoromethoxy group (-OCF3) at the 5-position contributes to both steric and electronic effects. The acetonitrile group (-CN) at the 3-position further modulates the compound's reactivity and solubility. This intricate balance of functional groups positions the compound as a valuable intermediate in organic synthesis.
Recent studies have highlighted the potential of 4-(Bromomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-acetonitrile in the development of high-performance polymers. Researchers have demonstrated that this compound can be used as a monomer to synthesize polymers with exceptional thermal stability and mechanical properties. These polymers have shown promise in applications such as aerospace materials and high-temperature electronics. Additionally, its ability to undergo click chemistry reactions has opened new avenues for its use in drug delivery systems and bioconjugate chemistry.
In the field of pharmacology, this compound has been explored as a precursor for bioactive molecules with potential therapeutic applications. For instance, derivatives of this compound have exhibited antitumor activity in preclinical studies, suggesting its potential role in cancer therapy. Furthermore, its ability to modulate enzyme activity makes it a candidate for drug design targeting metabolic disorders.
The synthesis of 4-(Bromomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-acetonitrile involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include nucleophilic aromatic substitution, coupling reactions, and fluorination processes. Recent advancements in catalysis have enabled more efficient and selective pathways for its production, reducing costs and improving yields.
From an environmental perspective, researchers have investigated the degradation pathways of this compound under various conditions. Studies suggest that it undergoes rapid hydrolysis in aqueous environments, minimizing its persistence in ecosystems. This property is crucial for ensuring its safe use in industrial applications.
In conclusion, 4-(Bromomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-acetonitrile (CAS No. 1804338-09-7) stands out as a versatile and multifunctional compound with vast potential across multiple disciplines. Its unique chemical structure, combined with cutting-edge synthetic methods and applications in advanced materials and pharmacology, underscores its importance in contemporary chemical research.
1804338-09-7 (4-(Bromomethyl)-2-fluoro-5-(trifluoromethoxy)pyridine-3-acetonitrile) 関連製品
- 1848487-46-6(1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-ol)
- 68984-32-7(methyl 4-methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate)
- 306300-96-9(3-(4-methylphenyl)-N'-(1E)-(2,4,5-trimethoxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)
- 1213589-21-9((2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol)
- 23824-24-0(1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline)
- 2138357-30-7(Spiro[2.5]octane-6-sulfonamide, N-methyl-)
- 2186671-29-2(benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate)
- 2680704-08-7(2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid)
- 2228291-78-7({2-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}methanamine)
- 896324-06-4(N'-2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl-N-(2-methylpropyl)ethanediamide)


